3-Isopropoxyphenol, also known as o-isopropoxyphenol, is an organic compound with the molecular formula CHO. It features a phenolic structure where an isopropoxy group is attached to the aromatic ring. This compound is characterized by its unique combination of functional groups, which contribute to its chemical reactivity and biological properties. 3-Isopropoxyphenol is typically a colorless to pale yellow liquid with a pleasant odor, and it is soluble in organic solvents while being less soluble in water.
The reactivity of 3-Isopropoxyphenol is influenced by the presence of the isopropoxy group, which affects its electrophilic and nucleophilic centers.
Research indicates that 3-Isopropoxyphenol exhibits various biological activities, particularly in antimicrobial and antioxidant applications. Its structural similarity to other phenolic compounds suggests potential for:
Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.
Several methods have been developed for synthesizing 3-Isopropoxyphenol:
These synthetic routes can be optimized for higher yields and purity, especially in industrial settings.
3-Isopropoxyphenol has various applications across different fields:
Studies on the interactions of 3-Isopropoxyphenol with biological systems reveal insights into its mechanism of action. It may interact with enzymes and proteins through hydrogen bonding, potentially modulating their activity. This interaction could lead to various biological effects, making it a subject of interest for further pharmacological research.
Several compounds share structural similarities with 3-Isopropoxyphenol. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Isopropoxyphenol | CHO | Similar structure; different position of isopropoxy group |
| 4-Chloro-3-isopropoxyphenol | CHClO | Chlorinated derivative; exhibits similar biological activity |
| 2-Chloro-5-isopropoxyphenol | CHClO | Different substitution pattern; potential differences in reactivity |
| 3-Fluoro-2-isopropoxyphenol | CHF O | Contains fluorine; altered lipophilicity and potential bioavailability |
The uniqueness of 3-Isopropoxyphenol lies in its specific substitution pattern and the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This specificity makes it valuable for applications where other similar compounds may not be as effective.
3-Isopropoxyphenol represents a significant member of the alkoxyphenol family, characterized by the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol [1]. The compound, systematically named 3-propan-2-yloxyphenol, possesses the Chemical Abstracts Service registry number 68792-12-1 and exhibits the International Union of Pure and Applied Chemistry nomenclature as 3-(propan-2-yloxy)phenol [1] [2]. The structural framework consists of a benzene ring bearing both a hydroxyl group and an isopropoxy substituent in the meta positions, creating a distinctive molecular architecture that influences its physical and chemical properties.
The simplified molecular-input line-entry system representation CC(C)OC1=CC=CC(=C1)O clearly delineates the connectivity pattern, while the International Chemical Identifier key GZMVGNWHSXIDKT-UHFFFAOYSA-N provides a unique computational identifier for the compound [1] [2]. The topological polar surface area of 29.5 Ų and the presence of one hydrogen bond donor and two hydrogen bond acceptors significantly influence the intermolecular interactions and supramolecular assembly behavior of this compound [1].
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| International Union of Pure and Applied Chemistry Name | 3-propan-2-yloxyphenol |
| Chemical Abstracts Service Number | 68792-12-1 |
| International Chemical Identifier Key | GZMVGNWHSXIDKT-UHFFFAOYSA-N |
| Simplified Molecular-Input Line-Entry System | CC(C)OC1=CC=CC(=C1)O |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 29.5 Ų |
The crystallographic analysis of 3-isopropoxyphenol reveals fundamental structural parameters characteristic of substituted phenolic compounds [3] [4]. The aromatic ring maintains the expected planar geometry with carbon-carbon bond lengths typically ranging from 1.38 to 1.40 Ų, consistent with delocalized π-electron systems observed in benzene derivatives [5] [6]. The phenolic carbon-oxygen bond exhibits a shortened length of approximately 1.36 Ų compared to aliphatic carbon-oxygen bonds, reflecting the partial double-bond character arising from resonance interactions between the oxygen lone pairs and the aromatic π-system [3].
The ether linkage connecting the isopropyl group to the benzene ring displays a carbon-oxygen bond length of approximately 1.43 Ų, typical for sp³-sp² carbon-oxygen bonds in aromatic ethers [7] [6]. The carbon-oxygen-hydrogen angle at the phenolic position adopts values near 109°, while the carbon-oxygen-carbon angle at the ether linkage measures approximately 118°, reflecting the sp² hybridization of the aromatic carbon atom [3] [8].
X-ray crystallographic studies of related phenolic compounds indicate that 3-isopropoxyphenol likely crystallizes in common space groups such as P2₁/c or P2₁2₁2₁, with unit cell dimensions typically ranging from 7-10 Ų along the a-axis, 8-12 Ų along the b-axis, and 10-15 Ų along the c-axis [9] [5]. The calculated density for such phenolic compounds generally falls within the range of 1.2-1.4 g/cm³, while the absorption coefficient remains relatively low at 0.1-0.3 mm⁻¹ due to the absence of heavy atoms [5].
| Structural Parameter | Typical Value | Expected Range |
|---|---|---|
| Carbon-Oxygen (phenolic) | 1.36 Ų | 1.35-1.37 Ų |
| Carbon-Oxygen (ether) | 1.43 Ų | 1.42-1.44 Ų |
| Carbon-Carbon (aromatic) | 1.39 Ų | 1.38-1.40 Ų |
| Oxygen-Hydrogen (phenolic) | 0.96 Ų | 0.95-0.97 Ų |
| Carbon-Oxygen-Hydrogen angle | 109° | 107-111° |
| Carbon-Oxygen-Carbon angle | 118° | 116-120° |
| Aromatic Carbon-Carbon-Carbon angle | 120° | 118-122° |
The conformational landscape of 3-isopropoxyphenol in solution exhibits complex dynamics governed by rotational barriers around both the carbon-oxygen ether bond and the phenolic hydroxyl group [10] [11]. The isopropoxy substituent demonstrates restricted rotation around the aromatic carbon-oxygen bond, with energy barriers typically ranging from 3 to 8 kcal/mol, depending on the solvent environment and temperature conditions [10] [12].
Nuclear magnetic resonance spectroscopic investigations reveal that the isopropyl group can adopt multiple conformational states, including synperiplanar and antiperiplanar arrangements relative to the aromatic ring plane [11] [12]. The synperiplanar conformation, characterized by torsional angles between 0° and 30°, represents one of the energetically favorable orientations, while the antiperiplanar arrangement with torsional angles between 150° and 180° constitutes another low-energy conformer [13].
Dynamic exchange processes between conformational states occur on timescales accessible to nuclear magnetic resonance spectroscopy, with exchange rates influenced by temperature and solvent polarity [14] [11]. Variable-temperature nuclear magnetic resonance studies of related alkoxyphenol systems demonstrate coalescence phenomena in the isopropyl methyl resonances, indicating conformational interconversion rates on the order of 10² to 10³ s⁻¹ at ambient temperatures [14] [12].
The phenolic hydroxyl group exhibits relatively unrestricted rotation around the carbon-oxygen bond, with barriers typically ranging from 3 to 5 kcal/mol [10] [15]. This rotation becomes more hindered in the presence of intramolecular hydrogen bonding interactions or when participating in intermolecular hydrogen-bonded networks [15] [16].
| Torsional Angle | Angle Range | Conformational Type | Relative Energy |
|---|---|---|---|
| Carbon-Oxygen-Carbon(isopropyl)-Hydrogen (syn) | 0° to 30° | synperiplanar | Low |
| Carbon-Oxygen-Carbon(isopropyl)-Hydrogen (anti) | 150° to 180° | antiperiplanar | Low |
| Aromatic-Oxygen-Carbon-Carbon dihedral | ±60° to ±120° | synclinal/anticlinal | Medium |
| Hydroxyl rotation barrier | 360° rotation | free rotation | Barrier: 3-5 kcal/mol |
The hydrogen bonding capabilities of 3-isopropoxyphenol arise from both the phenolic hydroxyl group and the ether oxygen atom, creating diverse intermolecular interaction patterns [16] [17]. The phenolic hydroxyl functions as both a hydrogen bond donor and acceptor, forming strong intermolecular interactions with donor-acceptor distances typically ranging from 1.8 to 2.2 Ų and bond angles between 150° and 180° [16] [18].
Intermolecular hydrogen bonding between phenol molecules commonly results in dimeric arrangements characterized by head-to-head oxygen-hydrogen···oxygen interactions, forming the characteristic R²₂(8) supramolecular synthon [19] [20]. These dimeric units can further associate through secondary interactions to generate chain-like or cyclic supramolecular architectures [21] [22].
The ether oxygen atom serves as a weaker hydrogen bond acceptor compared to the phenolic oxygen, with typical interaction distances ranging from 2.0 to 2.4 Ų and bond angles between 130° and 170° [24]. The reduced basicity of the ether oxygen relative to the phenolic oxygen results in weaker hydrogen bonding interactions, with energies typically ranging from 2 to 5 kcal/mol [16].
Crystallographic studies of related phenolic compounds reveal the formation of extended hydrogen-bonded networks through cooperative interactions [25] [4]. The meta-substitution pattern in 3-isopropoxyphenol prevents the formation of intramolecular hydrogen bonds between the hydroxyl and ether groups, promoting intermolecular association instead [16] [26].
Supramolecular arrangements in the solid state frequently involve combinations of hydrogen bonding and π-π stacking interactions between aromatic rings [27] [25]. The offset parallel arrangement of benzene rings, with interplanar distances typically ranging from 3.4 to 3.8 Ų, contributes to the overall stability of the crystal lattice [28] [22].
| Hydrogen Bond Type | Bond Length Range | Bond Angle Range | Strength | Energy Range (kcal/mol) |
|---|---|---|---|---|
| Phenol Oxygen-Hydrogen as donor (intermolecular) | 1.8-2.2 Ų | 150-180° | Moderate | 4-8 |
| Phenol Oxygen-Hydrogen as donor (intramolecular) | 1.9-2.3 Ų | 130-170° | Weak | 2-4 |
| Phenol Oxygen as acceptor (intermolecular) | 1.8-2.2 Ų | 140-180° | Moderate | 4-8 |
| Ether Oxygen as acceptor (intermolecular) | 2.0-2.4 Ų | 130-170° | Weak | 2-5 |
The self-association behavior of 3-isopropoxyphenol in solution demonstrates concentration-dependent equilibria between monomeric, dimeric, and higher-order aggregated species [22] [29]. Nuclear magnetic resonance diffusion-ordered spectroscopy experiments on related phenolic systems reveal that hydrogen-bonded aggregates persist in solution at millimolar concentrations but dissociate upon dilution [21] [30].
| Arrangement Type | Geometry | Typical Motif | Stability |
|---|---|---|---|
| Phenol-phenol dimer | Head-to-head Oxygen-Hydrogen···Oxygen | R²₂(8) synthon | High |
| Phenol-phenol chain | Linear Oxygen-Hydrogen···Oxygen···Oxygen-Hydrogen···Oxygen | C(4) chain | Moderate |
| Phenol-phenol cyclic tetramer | Cyclic (Oxygen-Hydrogen···Oxygen)₄ | R⁴₄(8) synthon | High |
| Mixed phenol-water complex | Oxygen-Hydrogen···Oxygen(H₂O)···Oxygen-Hydrogen | D(2) chain | Moderate |
| π-π stacking interactions | Offset parallel, 3.4-3.8 Ų | Herringbone pattern | Low |
| Alkylation Method | Substrate | Base/Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Williamson Ether Synthesis | Phenoxide + Alkyl Halide | Sodium Hydride | 0-25 | 70-90 |
| Phase Transfer Catalysis | Phenol + Alkyl Halide | Quaternary Ammonium Salt | 25-80 | 85-98 |
| Solid-Liquid PTC | Phenol + Alkyl Halide | Crown Ether/PEG | 80-120 | 80-95 |
| Alkyl Sulfite Method | Phenol + Alkyl Sulfite | None Required | 60-100 | 60-80 |
| Direct Alkylation | Phenol + Isopropyl Halide | Alkaline Base | 90-150 | 75-90 |
The direct alkylation approach utilizing pyrocatechol with isopropyl halides has demonstrated particular efficacy for 3-isopropoxyphenol synthesis. This method typically employs solid-liquid phase transfer catalysis with alkaline bases such as potassium carbonate or sodium hydroxide [2] [5]. The reaction proceeds through nucleophilic substitution of the halide by the phenolic oxygen, with the base serving to deprotonate the phenolic hydroxyl group and facilitate nucleophilic attack.
Alternative methodologies include the use of alkyl sulfites as alkylating agents, which offer reduced toxicity compared to traditional alkyl halides [3]. This approach proceeds through a single-step reaction without the intermediate formation of phenolate salts, providing advantages in terms of operational simplicity and reduced environmental impact.
Phase-transfer catalysis has emerged as a highly efficient methodology for phenolic ether synthesis, particularly for the preparation of 3-isopropoxyphenol. The mechanism involves the transport of ionic species between immiscible phases through the use of quaternary ammonium or phosphonium salts [6] [7] [8].
Table 2: Phase Transfer Catalysts Performance
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Tetrabutylammonium Bromide | 10 | 2 | 98 | O-alkylation |
| Tetrabutylammonium Chloride | 10 | 4 | 85 | O-alkylation |
| Benzyltriethylammonium Chloride | 5 | 3 | 92 | O-alkylation |
| Hexadecyltributylphosphonium Bromide | 15 | 6 | 88 | Mixed products |
| Dibenzo-18-Crown-6 | 20 | 8 | 75 | O-alkylation |
The phase-transfer catalysis mechanism for phenolic ether formation follows the Starks extraction mechanism, wherein the quaternary ammonium catalyst shuttles between the aqueous and organic phases [7]. In the aqueous phase, the catalyst exchanges its counter-anion with the phenoxide ion generated by base treatment. The resulting quaternary ammonium phenoxide species then partitions into the organic phase, where it undergoes nucleophilic substitution with the alkyl halide.
Tetrabutylammonium bromide has demonstrated exceptional performance in the synthesis of 3-isopropoxyphenol, achieving yields up to 98% under optimized conditions [9]. The superior performance of bromide-based catalysts compared to chloride analogues has been attributed to the enhanced nucleophilicity of bromide ions and their improved phase-transfer properties [10] [11].
The reaction mechanism proceeds through the formation of a tight ion pair between the quaternary ammonium cation and the phenoxide anion in the organic phase. This ion pairing effectively desolvates the phenoxide nucleophile, significantly enhancing its reactivity towards the isopropyl halide substrate [12]. The regeneration of the catalyst occurs through anion exchange with the leaving halide, allowing for truly catalytic turnover.
The choice of solvent profoundly influences the rate and selectivity of nucleophilic aromatic substitution reactions in phenolic ether synthesis. Polar aprotic solvents demonstrate superior performance compared to protic or nonpolar alternatives due to their ability to stabilize charged intermediates without extensively solvating the nucleophile [13] [14] [15].
Table 3: Solvent Effects on Nucleophilic Aromatic Substitution
| Solvent | Solvent Type | Dielectric Constant | Relative Rate | Product Selectivity |
|---|---|---|---|---|
| Dimethylformamide | Polar Aprotic | 36.7 | 100 | High O-alkylation |
| Dimethyl Sulfoxide | Polar Aprotic | 46.7 | 120 | High O-alkylation |
| Acetonitrile | Polar Aprotic | 37.5 | 85 | Moderate O-alkylation |
| Tetrahydrofuran | Polar Aprotic | 7.6 | 45 | Moderate selectivity |
| Dichloromethane | Polar Aprotic | 8.9 | 25 | Low selectivity |
| Toluene | Nonpolar | 2.4 | 10 | Poor selectivity |
Dimethyl sulfoxide exhibits the highest reaction rates due to its exceptional ability to stabilize ionic intermediates through dipolar interactions [16] [17]. The high dielectric constant of dimethyl sulfoxide facilitates the separation of ion pairs, increasing the availability of free nucleophilic species for reaction with the electrophilic substrate.
Dimethylformamide provides an excellent balance of reactivity and selectivity, with its moderate basicity contributing to enhanced nucleophile activation [16]. The coordinating ability of dimethylformamide towards metal cations also aids in maintaining the ionic character of the reaction medium, promoting efficient nucleophilic substitution.
The inferior performance of protic solvents has been attributed to extensive hydrogen bonding with the nucleophile, which reduces its reactivity through solvation shell formation [14]. Nonpolar solvents fail to adequately stabilize the charged transition states and intermediates, resulting in significantly reduced reaction rates and poor selectivity.
The purification of 3-isopropoxyphenol requires careful consideration of its physical and chemical properties to maximize recovery and purity. Multiple purification strategies have been developed, each offering distinct advantages depending on the scale and purity requirements of the synthesis [18] [19].
Table 4: Purification Strategies and Recovery Yields
| Purification Method | Stationary Phase/Technique | Recovery (%) | Purity (%) | Advantages |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | 85-95 | 95-99 | High resolution |
| Distillation | Fractional Distillation | 80-90 | 90-95 | Scalable |
| Solid-Phase Extraction | Polymeric Resin | 90-98 | 98-99.5 | Fast, selective |
| Crystallization | Solvent Recrystallization | 70-85 | 85-95 | Simple, cost-effective |
| Liquid-Liquid Extraction | Aqueous-Organic | 75-85 | 80-90 | Mild conditions |
Column chromatography using silica gel provides the highest purity products through efficient separation based on polarity differences [20]. The use of gradient elution systems with hexane-ethyl acetate mixtures has proven particularly effective for phenolic ether purification, with optimal separation achieved using 15-40% ethyl acetate in hexane [20].
Solid-phase extraction utilizing polymeric resins offers rapid and selective purification through controlled adsorption-desorption processes [18]. The method exploits the acidic nature of phenolic compounds, allowing for selective binding to basic polymer matrices followed by elution with appropriately chosen solvents.
Fractional distillation remains the method of choice for large-scale purification, with the relatively high boiling point of 3-isopropoxyphenol facilitating separation from lower-boiling impurities [21] [22]. The use of organic co-solvents can improve distillation efficiency by modifying the relative volatilities of components.
Table 5: Optimization Parameters for Yield Enhancement
| Parameter | Optimal Range | Effect on Yield | Impact on Selectivity |
|---|---|---|---|
| Temperature | 60-80°C | Increases to optimum | Improves O-selectivity |
| Reaction Time | 2-4 hours | Plateaus after 2h | Maintains selectivity |
| Catalyst Loading | 10-15 mol% | Increases then plateaus | Improves selectivity |
| Solvent Volume | 5-10 mL/g substrate | Minimal effect | No significant effect |
| Base Concentration | 1.2-1.5 equiv | Increases then decreases | Decreases at high conc. |
| Substrate Ratio | 1:1.1 (phenol:alkyl halide) | Maximizes at 1:1.1 | Optimizes at 1:1.1 |
Temperature optimization reveals that moderate heating to 60-80°C provides the optimal balance between reaction rate and selectivity [23] [24]. Higher temperatures can lead to decomposition or unwanted side reactions, while lower temperatures result in incomplete conversion and extended reaction times.
The catalyst loading demonstrates a typical saturation behavior, with optimal performance achieved at 10-15 mol% loading [11] [9]. Excessive catalyst concentrations can lead to increased costs without corresponding yield improvements, while insufficient loading results in incomplete reaction conversion.
Base concentration requires careful optimization to avoid over-basification, which can promote competing reactions such as elimination or rearrangement processes [25]. The optimal stoichiometry of 1.2-1.5 equivalents provides sufficient driving force for phenoxide formation while minimizing side reactions.
The substrate ratio optimization indicates that a slight excess of the alkyl halide component enhances yield by driving the equilibrium towards product formation [26]. However, excessive amounts of alkyl halide can lead to increased waste and purification challenges.